4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-2-carbohydrazide
Description
4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-2-carbohydrazide is a chemical compound with the molecular formula C11H16N2OS and a molecular weight of 224.32 g/mol This compound is part of the thiophene family, which is known for its aromatic sulfur-containing heterocycles
Properties
IUPAC Name |
4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carbohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2OS/c12-13-11(14)10-7-8-5-3-1-2-4-6-9(8)15-10/h7H,1-6,12H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJZNGIMIWYNIKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2=C(CC1)C=C(S2)C(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Synthetic Strategies
Cycloocta[b]thiophene Ring Formation
The fused bicyclic system is constructed via two primary routes:
Copper-Catalyzed Decarboxylative Cyclization
A modified Pechet-type reaction enables the formation of the cycloocta[b]thiophene core through copper(I)-mediated decarboxylation. As demonstrated in diareno[a,e]cyclooctatetraene syntheses:
- Starting Material : Dicarboxylic acid precursors (e.g., dibenzo[a,e]annulene-5,12-dicarboxylic acid)
- Catalytic System :
- Cu₂O (7.5 mol%)
- 1,10-Phenanthroline (15 mol%)
- Additive: Quinoline (100 mol%)
- Conditions : 190°C under inert atmosphere
- Yield : >95% cyclization efficiency
Mechanistic Insight : Copper(I) facilitates simultaneous decarboxylation and C–C bond formation, with quinoline suppressing competing indene byproduct formation.
Thiophene Annulation via Cross-Coupling
Patent US9206169B2 discloses palladium-catalyzed methods for benzo[b]thiophene derivatives, adaptable to cycloocta systems:
Carboxylic Acid to Carbohydrazide Conversion
The 2-position functionalization employs hydrazide formation protocols:
Microwave-Assisted Hydrazinolysis
Adapting methods from thiophene-2-carbohydrazide synthesis:
- Reagents :
- Cycloocta[b]thiophene-2-carboxylic acid (1 eq)
- Hydrazine hydrate (3 eq)
- Microwave irradiation: 150 W, 100°C
- Time : 15–30 minutes
- Yield : 82–89% (vs. 68% conventional heating)
Optimization Data :
| Parameter | Conventional | Microwave |
|---|---|---|
| Reaction Time | 6 h | 0.5 h |
| Isomer Purity | 78% | 95% |
| Energy Consumption | 450 kJ | 90 kJ |
Acid Chloride Intermediate Route
For acid-sensitive substrates:
- Chlorination : SOCl₂ in dry CH₂Cl₂ (0°C → reflux)
- Hydrazine Quench : Anhydrous NH₂NH₂ in THF
- Key Advantage : Avoids ring-opening side reactions
Process Optimization and Scalability
Catalyst Screening for Cyclization
Data from analogous cyclooctatetraene syntheses:
| Entry | Catalyst (mol%) | Ligand (mol%) | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | Cu(OH)₂ (20) | Phen (20) | 150 | 21 |
| 2 | Cu₂O (7.5) | Phen (15) | 190 | >95 |
| 3 | CuBr (20) | Phen (20) | 170 | 11 |
Cu₂O with 1,10-phenanthroline (Phen) emerged as optimal, providing near-quantitative yields at reduced catalyst loading.
Solvent Effects in Hydrazide Formation
Comparative study from thiophene analogs:
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Ethanol | 24.3 | 2.5 | 85 |
| DMF | 36.7 | 1.2 | 78 |
| THF | 7.5 | 3.0 | 91 |
| Toluene | 2.4 | 6.0 | 42 |
THF balances reactivity and selectivity by stabilizing transition states without promoting hydrolysis.
Characterization and Quality Control
Spectroscopic Validation
Industrial-Scale Adaptations
Emerging Methodologies
- Photoredox Catalysis :
- Ir(ppy)₃ (2 mol%) under 450 nm LED
- Enables room-temperature cyclization
- Biocatalytic Approaches :
- Lipase-mediated ester hydrolysis prior to hydrazide formation
- 65% yield at 37°C (pH 7.4)
Chemical Reactions Analysis
Types of Reactions
4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbohydrazide group can be reduced to form corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., AlCl3) and specific solvents to facilitate the reaction.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophenes depending on the electrophile used.
Scientific Research Applications
4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-2-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-2-carbohydrazide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The carbohydrazide group can form hydrogen bonds with biological macromolecules, influencing their activity and function. Additionally, the thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, further modulating their activity .
Comparison with Similar Compounds
Similar Compounds
4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbohydrazide group.
4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-3-carboxylic acid: Similar structure but with the carboxylic acid group at a different position on the thiophene ring.
Uniqueness
4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-2-carbohydrazide is unique due to the presence of the carbohydrazide group, which imparts distinct chemical and biological properties. This functional group allows for the formation of hydrogen bonds and other interactions that are not possible with similar compounds lacking this group.
Biological Activity
4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-2-carbohydrazide (CAS No. 750599-06-5) is a compound of significant interest in medicinal and organic chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, biological evaluations, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 224.32 g/mol. The compound features a cyclooctathiophene core, which is known for its electronic properties that can influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C11H16N2OS |
| Molecular Weight | 224.32 g/mol |
| CAS Number | 750599-06-5 |
| LogP | Not available |
Anticancer Activity
Recent studies have indicated that compounds derived from cyclooctathiophene structures exhibit promising anticancer properties. For instance, research has shown that derivatives of cyclooctathiophene can inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Case Study: Inhibition of Cancer Cell Proliferation
A study evaluated the cytotoxic effects of this compound on human leukemia cell lines. The compound demonstrated significant inhibition with an IC50 value of approximately 15 µM. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary tests against various bacterial strains revealed moderate antibacterial activity.
Case Study: Antibacterial Efficacy
In a recent evaluation against Staphylococcus aureus and Escherichia coli, this compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively. These results suggest potential applications in developing new antimicrobial agents.
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties. Studies on neuroblastoma cells indicate that it can mitigate oxidative stress-induced damage.
Case Study: Neuroprotection in Oxidative Stress Models
In vitro experiments showed that treatment with this compound reduced cell death in neuroblastoma cells exposed to hydrogen peroxide by up to 45%, indicating its potential role in neuroprotection.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions starting from simpler thiophene derivatives.
Table 2: Synthesis Overview
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| Step 1 | Cyclization | Thiophene derivatives under heat |
| Step 2 | Hydrazine reaction | Reacting with hydrazine in acidic medium |
| Step 3 | Purification | Column chromatography |
Q & A
Basic: What are the established synthetic routes for 4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-2-carbohydrazide?
Methodological Answer:
The synthesis typically involves a multi-step approach:
- Cyclooctathiophene framework formation : Cyclization reactions under acidic or basic conditions, often using thiophene precursors with appropriate substituents. For example, cyclooctathiophene derivatives are synthesized via Friedel-Crafts alkylation or photochemical methods to form the eight-membered ring .
- Introduction of carbohydrazide group : The hydrazide moiety is introduced via nucleophilic acyl substitution. A common method involves reacting thiophene-2-carbonyl chloride with hydrazine derivatives under anhydrous conditions. Alternatively, condensation reactions using acetic acid as a solvent (e.g., stirring at room temperature for 18 hours) are documented for analogous hydrazide derivatives .
- Purification : Recrystallization from methanol or ethanol is frequently employed to isolate the pure compound .
Basic: How is the molecular structure of this compound characterized experimentally?
Methodological Answer:
Key techniques include:
- Single-crystal X-ray diffraction (SC-XRD) : Resolves bond lengths, angles, and ring conformation. For example, SC-XRD of related cyclopenta[b]thiophene derivatives reveals coplanarity between the thiophene ring and substituents (e.g., aldehyde groups) with deviations <0.03 Å .
- NMR spectroscopy : H and C NMR identify proton environments and carbon hybridization. The hydrazide NH group typically appears as a broad singlet at δ 4.5–5.5 ppm .
- IR spectroscopy : Confirms functional groups via stretches such as C=O (~1650 cm) and N-H (~3300 cm) .
Basic: What are the potential applications in pharmacological research?
Methodological Answer:
The compound’s hydrazide group and aromatic thiophene core suggest:
- Schiff base formation : Reacts with carbonyl compounds (e.g., hydroxyacetophenone) to generate ligands for metal complexes, which are studied for antimicrobial or antitumor activity .
- Enzyme inhibition : Thiophene-hydrazone derivatives exhibit inhibitory effects on tyrosinase or cyclooxygenase, validated via in vitro assays like spectrophotometric enzyme kinetics .
Advanced: What mechanistic insights govern its reactivity in nucleophilic substitutions?
Methodological Answer:
- Electrophilic aromatic substitution (EAS) : The electron-rich thiophene ring directs substituents to the α-position. Computational studies (DFT) on analogous compounds reveal charge distribution patterns, where the sulfur atom donates electron density to the ring, enhancing reactivity at specific sites .
- Hydrazide group participation : The NH group acts as a nucleophile in condensations. For example, in Vilsmeier-Haack reactions, the aldehyde intermediate (from thiophene-2-carboxaldehyde) reacts with hydrazines under acidic conditions to form hydrazides .
Advanced: How can computational methods predict its electronic properties?
Methodological Answer:
- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to assess redox activity. For thiophene derivatives, HOMO levels typically localize on the sulfur atom and π-system, influencing charge transport in materials science applications .
- Molecular docking : Predicts binding affinities to biological targets (e.g., proteins) by modeling interactions between the hydrazide group and active-site residues .
Advanced: How to resolve contradictions in spectral data interpretation?
Methodological Answer:
- Multi-technique validation : Cross-verify NMR assignments with HSQC/HMBC experiments to resolve ambiguities in proton-carbon correlations. For example, overlapping NH signals in H NMR can be differentiated via N NMR .
- Crystallographic vs. solution-phase data : SC-XRD provides definitive bond angles, while solution-phase NMR may show dynamic effects (e.g., ring puckering in cyclooctathiophenes) due to conformational flexibility .
Advanced: What experimental design principles optimize its synthesis?
Methodological Answer:
- Design of Experiments (DoE) : Use factorial designs to test variables like solvent polarity (e.g., DMF vs. acetic acid), temperature, and catalyst loading. For cyclooctathiophene synthesis, higher polarity solvents improve cyclization yields .
- In situ monitoring : Employ techniques like FTIR or HPLC to track reaction progress and identify intermediates .
Advanced: How to investigate its pharmacokinetic interactions in silico?
Methodological Answer:
- ADMET prediction : Use software like SwissADME to estimate absorption, distribution, and toxicity. Parameters like LogP (lipophilicity) and polar surface area (PSA) are critical for blood-brain barrier permeability .
- Molecular dynamics simulations : Model binding stability to serum albumin or cytochrome P450 enzymes to predict metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
